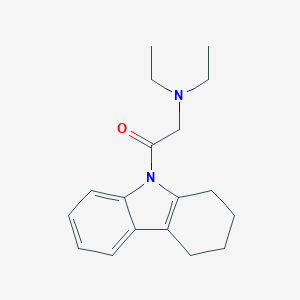
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate, also known as PMDOS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMDOS is a sulfonate ester that is commonly used as a reagent in organic synthesis and pharmaceutical research. It is a white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
The mechanism of action of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate is not well understood. However, it is believed that Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate acts as a nucleophile in organic reactions, which allows it to form covalent bonds with other molecules. Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate may also act as a Lewis acid, which can activate other molecules for reaction.
Biochemical and Physiological Effects:
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a sulfonate ester, which suggests that it may have some biological activity. Sulfonate esters have been shown to have antimicrobial, antiviral, and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate in lab experiments is its high reactivity. Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate is a strong coupling reagent that can be used to form covalent bonds between molecules. Additionally, Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate is soluble in both water and organic solvents, which makes it a versatile reagent for use in different types of reactions.
One limitation of using Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate in lab experiments is its low yield. The overall yield of the synthesis of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate is around 40%, which means that a significant amount of starting material is lost during the synthesis. Additionally, Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate is a relatively expensive reagent, which may limit its use in some experiments.
Direcciones Futuras
For the use of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate include the development of new synthetic methods and the preparation of new sulfonate esters with potential biological activity.
Métodos De Síntesis
The synthesis of Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate involves a multi-step process. The starting material for the synthesis is 2,2-difluoroethanol, which is reacted with phenyl chloroformate to produce phenyl 2,2-difluoro-2-hydroxyethyl carbonate. This intermediate is then reacted with morpholine to produce Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate has been widely used in scientific research as a reagent in organic synthesis and pharmaceutical research. It has been used as a coupling reagent for the synthesis of peptides and nucleotides. Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate has also been used in the synthesis of small molecule inhibitors for various biological targets, including kinases and proteases. In addition, Phenyl 1,1-difluoro-2-(4-morpholinyl)-2-oxoethanesulfonate has been used as a reagent for the preparation of sulfonate esters, which are important intermediates in organic synthesis.
Propiedades
Fórmula molecular |
C12H13F2NO5S |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
phenyl 1,1-difluoro-2-morpholin-4-yl-2-oxoethanesulfonate |
InChI |
InChI=1S/C12H13F2NO5S/c13-12(14,11(16)15-6-8-19-9-7-15)21(17,18)20-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
DNKRNAQGNGZSLP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)OC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)



![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)
![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)